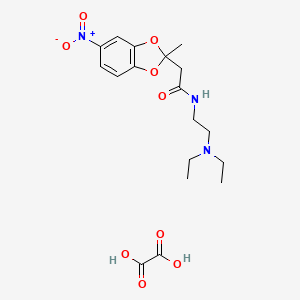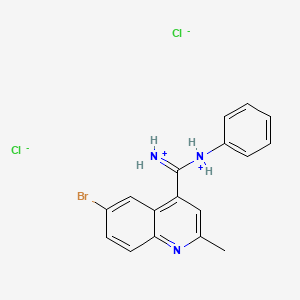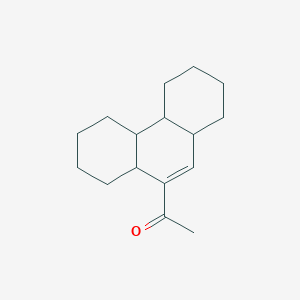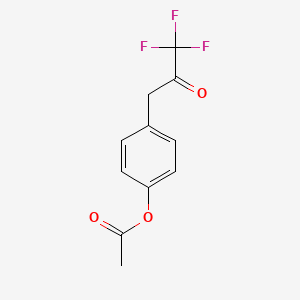
3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is a chemical compound characterized by its trifluoromethyl group and acetoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetoxyphenylacetic acid as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Oxidation: The intermediate compound undergoes oxidation to form the final product.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反应分析
Types of Reactions: 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetoxyphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Hydroxylated compounds and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
科学研究应用
3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the acetoxyphenyl moiety contributes to its biological activity. The specific pathways and targets depend on the context of its application.
相似化合物的比较
4-Acetoxyphenylacetic Acid: Similar in structure but lacks the trifluoromethyl group.
3-(4-Hydroxyphenyl)-1,1,1-trifluoro-2-propanone: Similar but with a hydroxy group instead of an acetoxy group.
2-Phenyl-1,1,1-trifluoro-2-propanone: Similar but with a different phenyl group.
Uniqueness: 3-(4-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both the trifluoromethyl group and the acetoxyphenyl moiety, which together confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
属性
CAS 编号 |
898787-80-9 |
|---|---|
分子式 |
C11H9F3O3 |
分子量 |
246.18 g/mol |
IUPAC 名称 |
[4-(3,3,3-trifluoro-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H9F3O3/c1-7(15)17-9-4-2-8(3-5-9)6-10(16)11(12,13)14/h2-5H,6H2,1H3 |
InChI 键 |
QDXXIBNPNRKYKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


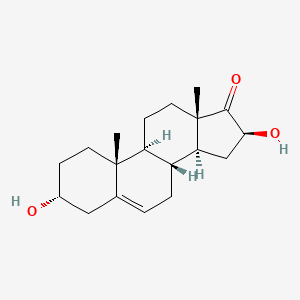
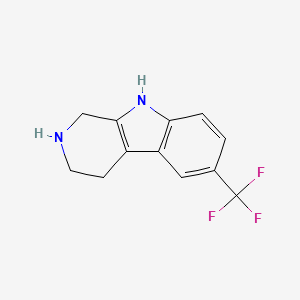
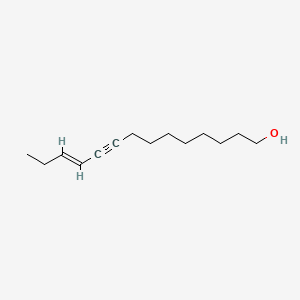
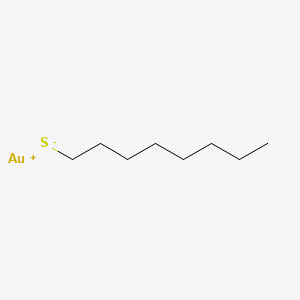
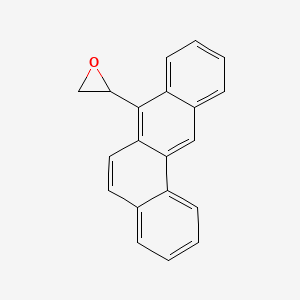
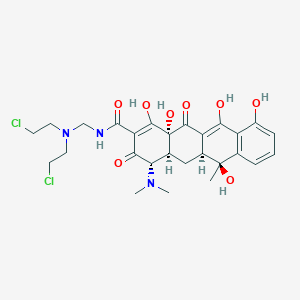
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
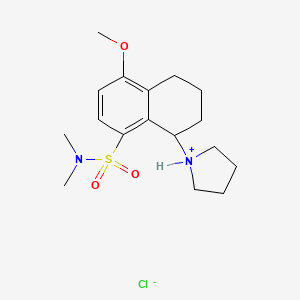

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

